molecular formula C21H24N4O2S2 B2507300 4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide CAS No. 308298-88-6

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide

Cat. No. B2507300
CAS RN: 308298-88-6
M. Wt: 428.57
InChI Key: BAOPRCNCWNTPQZ-UHFFFAOYSA-N
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Description

The compound 4-[(4-Amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide is a complex molecule that appears to be related to the field of heterocyclic chemistry. The structure suggests the presence of a tetrahydro- benzothiolo[2,3-d]pyrimidin core, which is a bicyclic system containing both sulfur and nitrogen atoms. This core is modified with various substituents, including an amino group, a sulfanylmethyl group, and a hydroxypropyl benzamide moiety. The molecule is likely to have biological activity given the presence of these functional groups, which are commonly found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share some structural features with the compound , can be synthesized through hydrolytic cleavage or condensation reactions involving alkylhydrazines in formic acid . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving condensation reactions and the introduction of sulfur-containing groups could be employed.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, has been analyzed, revealing polymorphic forms and various hydrogen bonding interactions . These interactions include N-H.O hydrogen bonds and pi-pi interactions that contribute to the stability and crystalline structure of the compounds. The molecular structure of the compound would likely exhibit similar interactions, which could be analyzed using X-ray crystallography to determine the exact arrangement of atoms and the conformation of the molecule.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The amino group could participate in various reactions, such as benzylation and nitrosation, as seen in related compounds . The sulfanyl group could also engage in reactions with electrophiles or serve as a nucleophile in substitution reactions. The presence of the benzamide moiety could influence the overall reactivity of the molecule, potentially leading to the formation of hydrogen bonds with other molecules or ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of hydrogen bond donors and acceptors suggests that the compound could have a relatively high melting point and might exhibit solubility in polar solvents. The aromatic rings could contribute to the compound's UV-Vis absorption properties, making it potentially useful for spectroscopic analysis. The compound's stability, reactivity, and solubility would be key factors in its potential applications in medicinal chemistry or as a building block in organic synthesis.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis and biological evaluation of pyrimidine derivatives, including those related to the chemical structure of interest, have been widely studied. For instance, research on the synthesis of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives has revealed their potential anti-inflammatory activity. These compounds were synthesized through an effective and straightforward method, highlighting the significance of the pyrimidine moiety in medicinal chemistry (Chiriapkin et al., 2021).

Anticancer and Antimicrobial Properties

Another study focused on the synthesis and biological evaluation of 5-hydroxymethylpyrimidines, which share structural similarities with the compound of interest. These derivatives have demonstrated cytotoxic properties against various cancer cell lines and have shown antibacterial and antifungal activities, indicating the broad spectrum of biological activities associated with pyrimidine derivatives (Stolarczyk et al., 2021).

Chemical Interactions and Binding Studies

Further research into the interactions of pyrimidine derivatives with biological molecules, such as bovine serum albumin (BSA), provides insights into their potential pharmacokinetic properties and mechanisms of action. Studies have explored the fluorescence binding of p-hydroxycinnamic acid amides, including pyrimidine derivatives, with BSA, shedding light on their interaction dynamics and potential bioavailability (Meng et al., 2012).

properties

IUPAC Name

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c22-18-17-15-4-1-2-5-16(15)29-20(17)25-21(24-18)28-12-13-6-8-14(9-7-13)19(27)23-10-3-11-26/h6-9,26H,1-5,10-12H2,(H,23,27)(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOPRCNCWNTPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=CC=C(C=C4)C(=O)NCCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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